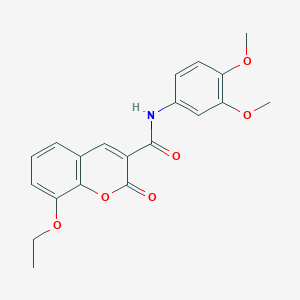

N-(3,4-dimethoxyphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide

説明

N-(3,4-dimethoxyphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chromene core with various functional groups, making it a subject of interest for researchers in multiple fields.

特性

IUPAC Name |

N-(3,4-dimethoxyphenyl)-8-ethoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-4-26-16-7-5-6-12-10-14(20(23)27-18(12)16)19(22)21-13-8-9-15(24-2)17(11-13)25-3/h5-11H,4H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHNFQQSSZYHOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the 3,4-dimethoxyphenyl and ethoxy groups. The final step involves the formation of the carboxamide group.

Preparation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide.

Introduction of Functional Groups: The 3,4-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and an aluminum chloride catalyst. The ethoxy group can be added through an etherification reaction using ethyl iodide and a base like potassium carbonate.

Formation of Carboxamide Group: The final step involves the reaction of the intermediate compound with an amine, such as ammonia or an amine derivative, to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反応の分析

Types of Reactions

N-(3,4-dimethoxyphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various alkyl or aryl-substituted chromene derivatives.

科学的研究の応用

N-(3,4-Dimethoxyphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is a chemical compound with a variety of applications in scientific research. It is a chromene derivative, featuring a chromene core with an ethoxy group and a dimethoxyphenyl moiety. Research indicates that chromene derivatives, including N-(3,4-Dimethoxyphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide, exhibit a range of biological activities.

Key Features

- Chromene Derivative : It is built around a chromene core, a common structure in many bioactive compounds.

- Substituents : Features ethoxy and dimethoxyphenyl groups, which modify its physicochemical and biological properties.

Properties

Potential Applications

While the specific applications of N-(3,4-dimethoxyphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide are still under investigation, chromene derivatives, in general, have shown promise in several areas:

- Medicinal Chemistry : These compounds are explored for their potential therapeutic effects.

- Drug Development : They can be modified to enhance efficacy or selectivity in biological applications.

Structural Analogs

Several compounds share structural similarities with N-(3,4-dimethoxyphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide. Variations in substitution patterns can significantly influence their chemical reactivity and biological activities.

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| N-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide | Substituted with methoxy groups | Enhanced solubility and altered activity |

| 8-Ethoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide | Contains methoxy substitution at para position | Potentially different biological activity |

| N-(3,5-Dichlorophenyl)-2-imino-2H-chromene-3-carboxamide | Imino group instead of an amide | Different reactivity profile |

Anticancer Research

作用機序

The mechanism of action of N-(3,4-dimethoxyphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

類似化合物との比較

Similar Compounds

3,4-Dimethoxyphenethylamine: A phenethylamine derivative with similar structural features.

3,4-Dimethoxyphenylacetonitrile: Used as an intermediate in organic synthesis.

Quinazoline Derivatives: Compounds with a similar heterocyclic structure and diverse biological activities.

Uniqueness

N-(3,4-dimethoxyphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chromene core, combined with the 3,4-dimethoxyphenyl and ethoxy groups, makes it a versatile compound for various applications in research and industry.

生物活性

N-(3,4-Dimethoxyphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a chromene core with a dimethoxyphenyl group and an ethoxy substituent. Its chemical formula is with a molecular weight of approximately 325.35 g/mol. The structure can be represented as follows:

The biological activity of N-(3,4-dimethoxyphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting metabolic pathways crucial for cell survival.

- Receptor Modulation : It can interact with various receptors, influencing signaling pathways related to inflammation and cell proliferation.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens, making it a candidate for further exploration in infectious disease treatment.

Anticancer Properties

Research indicates that derivatives of chromenes exhibit significant anticancer activity. For instance, studies have shown that N-(3,4-dimethoxyphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) . The compound's efficacy is often linked to its ability to modulate apoptotic pathways and inhibit cell proliferation.

Antimicrobial Effects

In vitro studies have demonstrated that N-(3,4-dimethoxyphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide exhibits antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent .

Case Studies and Research Findings

-

Anticancer Studies :

- A study published in PMC highlighted the cytotoxic effects of chromone derivatives against leukemia and breast cancer cells. The findings suggested that these compounds could induce apoptosis through caspase activation and p53 pathway modulation .

- Another investigation into similar chromene derivatives reported their ability to inhibit the proliferation of colon cancer cells, indicating broad-spectrum anticancer potential .

- Antimicrobial Evaluation :

Comparative Analysis of Biological Activities

Q & A

Q. What are the key considerations for synthesizing N-(3,4-dimethoxyphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide?

The synthesis involves multi-step organic reactions, typically starting with the condensation of a chromene-3-carboxylic acid derivative with a substituted aniline. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol improves solubility during purification .

- Catalysts : Piperidine or potassium carbonate is used to deprotonate intermediates and accelerate amide bond formation .

- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .

- Purification : Flash column chromatography (silica gel) and recrystallization (acetone/ethanol) ensure high purity (>95%) .

Q. Which analytical techniques are essential for characterizing this compound?

Standard characterization includes:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and purity (e.g., δ 8.76 ppm for chromene protons) .

- Infrared Spectroscopy (IR) : Detects carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 409.1274) . Advanced labs may use X-ray crystallography to resolve stereochemistry .

Q. How is the compound’s preliminary biological activity assessed?

Initial screens focus on:

- Anticancer assays : Cell viability tests (MTT assay) against cancer lines (e.g., HeLa, MCF-7) at 10–100 µM doses .

- Antimicrobial activity : Disk diffusion/Kirby-Bauer methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Dose-response curves : IC50 values are calculated to compare potency with reference drugs (e.g., doxorubicin) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) impact biological activity?

Structure-Activity Relationship (SAR) studies reveal:

- Methoxy/ethoxy groups : Electron-donating substituents at the 3,4-positions enhance solubility and receptor binding affinity .

- Chromene core : The 2-oxo group is critical for intercalating DNA or inhibiting topoisomerases .

- Carboxamide linkage : Replacing the amide with esters reduces stability and activity . Method: Synthesize analogs via Suzuki coupling or nucleophilic substitution, then compare bioactivity .

Q. What mechanistic insights explain its anticancer activity?

Proposed mechanisms include:

- ROS generation : The chromene core induces oxidative stress, triggering apoptosis in cancer cells .

- Enzyme inhibition : Blocks kinases (e.g., EGFR) or proteasomes via hydrogen bonding with the carboxamide group .

- Cell cycle arrest : Flow cytometry shows G2/M phase arrest in treated cells . Validation: Use siRNA knockdowns or enzyme activity assays (e.g., luciferase-based) to confirm targets .

Q. How can synthesis protocols be optimized for scalability without compromising purity?

Strategies include:

- Continuous flow reactors : Improve yield (>80%) and reduce reaction time compared to batch methods .

- Green chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) .

- Process analytical technology (PAT) : In-line HPLC monitors reaction progress dynamically .

Q. How should researchers resolve contradictions in bioactivity data across studies?

Common pitfalls and solutions:

- Varied assay conditions : Standardize protocols (e.g., cell culture media, incubation time) .

- Impurity interference : Re-purify compounds using preparative HPLC and re-test .

- Structural analogs : Differentiate activity between N-(3,4-dimethoxyphenyl) and N-(2,4-dimethoxyphenyl) isomers via XRD .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis

| Step | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Amidation | 3,4-Dimethoxyaniline, DCC | DMF | 80°C | 65% | |

| Cyclization | H2SO4 (cat.) | Ethanol | Reflux | 72% | |

| Purification | Silica gel (CH2Cl2:MeOH) | – | RT | >95% |

Q. Table 2. Biological Activity Comparison

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| MCF-7 (Breast) | 12.3 ± 1.2 | ROS-mediated apoptosis | |

| HeLa (Cervical) | 18.7 ± 2.1 | Topoisomerase II inhibition | |

| S. aureus | MIC: 25 µg/mL | Cell wall disruption |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。